1-(3-Hydroxy-4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
1-(3-Hydroxy-4-methoxyphenyl)prop-2-en-1-one, also known as a chalcone derivative, is an organic compound with the molecular formula C10H10O3. Chalcones are a class of compounds characterized by the presence of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxy-4-methoxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxy-4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids or quinones.
Reduction: Yields saturated alcohols.
Substitution: Results in halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(3-Hydroxy-4-methoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-(3-Hydroxy-4-methoxyphenyl)prop-2-en-1-one can be compared with other chalcone derivatives:
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
1-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H10O3/c1-3-8(11)7-4-5-10(13-2)9(12)6-7/h3-6,12H,1H2,2H3 |
InChI Key |
KZGICUHQADCKHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=C)O |
Origin of Product |
United States |
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